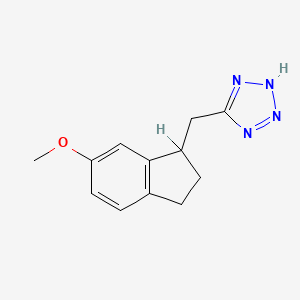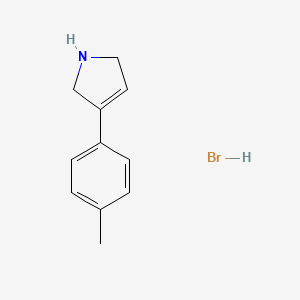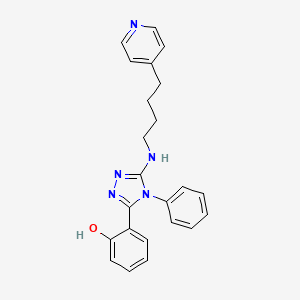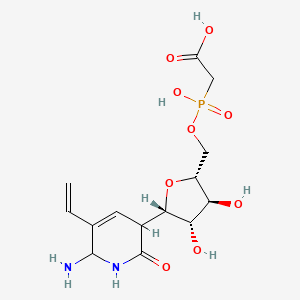
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a thione group at the 2nd position of the benzodiazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Ring: The initial step involves the formation of the benzodiazepine ring through a cyclization reaction.
Introduction of the Thione Group: The thione group can be introduced by treating the intermediate with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be easily scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Azides, nitriles, amines.
Applications De Recherche Scientifique
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential pharmacological properties compared to other benzodiazepines . The isopropyl group at the 3rd position also contributes to its unique pharmacokinetic profile .
Propriétés
Numéro CAS |
258850-01-0 |
|---|---|
Formule moléculaire |
C12H15ClN2S |
Poids moléculaire |
254.78 g/mol |
Nom IUPAC |
7-chloro-3-propan-2-yl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C12H15ClN2S/c1-7(2)11-12(16)15-10-4-3-9(13)5-8(10)6-14-11/h3-5,7,11,14H,6H2,1-2H3,(H,15,16) |
Clé InChI |
DBERKLIXSOACGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=S)NC2=C(CN1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















